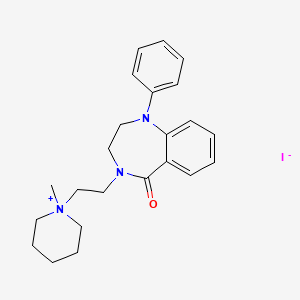
Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide is a complex organic compound with a unique structure that combines elements of piperidine and benzodiazepine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide typically involves multiple steps. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the piperidinium moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may interact with receptors or enzymes, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its use in treating various conditions, including neurological disorders, due to its structural similarity to known therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in specific chemical processes. Its unique properties make it valuable for various applications.
Wirkmechanismus
The mechanism of action of Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidinium derivatives: Compounds with similar piperidinium structures but different substituents.
Benzodiazepine derivatives: Compounds with the benzodiazepine core but different functional groups attached.
Uniqueness
What sets Piperidinium, 1-methyl-1-(2-(5-oxo-1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-4-yl)ethyl)-, iodide apart is its combination of both piperidinium and benzodiazepine structures. This unique combination provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
65647-22-5 |
|---|---|
Molekularformel |
C23H30IN3O |
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
4-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]-1-phenyl-2,3-dihydro-1,4-benzodiazepin-5-one;iodide |
InChI |
InChI=1S/C23H30N3O.HI/c1-26(17-8-3-9-18-26)19-16-24-14-15-25(20-10-4-2-5-11-20)22-13-7-6-12-21(22)23(24)27;/h2,4-7,10-13H,3,8-9,14-19H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PEJRKNAREUQMFX-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCCC1)CCN2CCN(C3=CC=CC=C3C2=O)C4=CC=CC=C4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


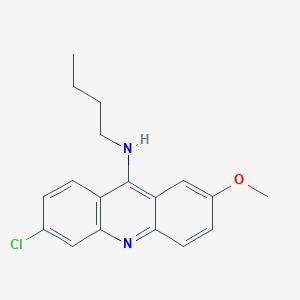
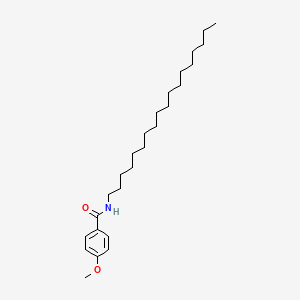
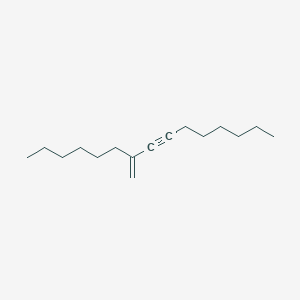
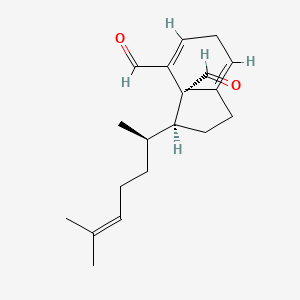
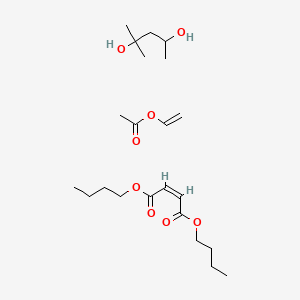


![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)

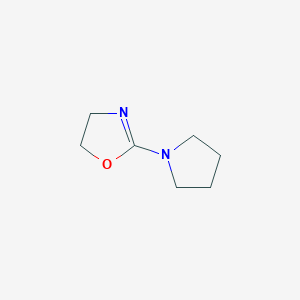
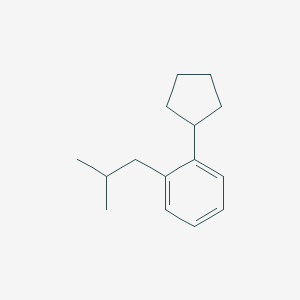
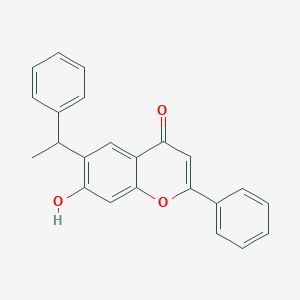
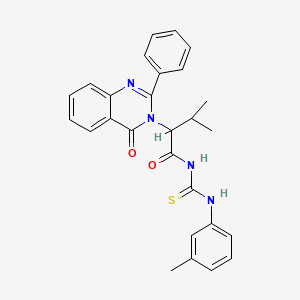
![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
